5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
2-[5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methoxyphenyl methyl ether is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methoxyphenyl methyl ether typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring . The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methoxyphenyl methyl ether can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methoxyphenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Shares the pyrazole ring structure and has similar reactivity.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring that exhibit similar chemical properties.
Uniqueness
2-[5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methoxyphenyl methyl ether is unique due to the combination of its structural elements, which confer specific reactivity and potential biological activities not found in simpler analogs .
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H16N4O3/c1-21-13-5-3-4-10(14(13)22-2)15-17-16(23-20-15)12-8-11(18-19-12)9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,18,19) |
InChI Key |
UUTUIGGYGVSZCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=NNC(=C3)C4CC4 |
Origin of Product |
United States |
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